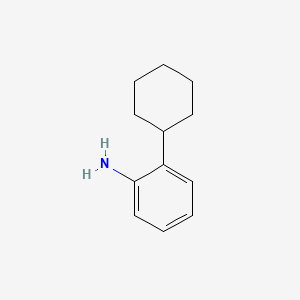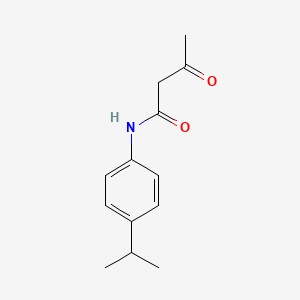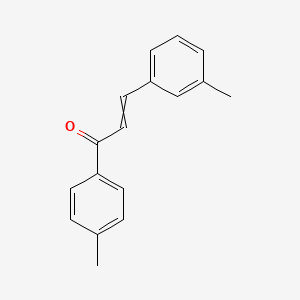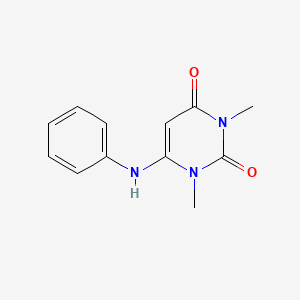
6-Anilino-1,3-dimethylpyrimidine-2,4-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-Anilino-1,3-dimethylpyrimidine-2,4-dione is a heterocyclic compound that belongs to the pyrimidine family Pyrimidines are aromatic organic compounds that play a crucial role in various biological processes
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Anilino-1,3-dimethylpyrimidine-2,4-dione typically involves the reaction of 1,3-dimethyluracil with aniline under specific conditions. The reaction is usually carried out in the presence of a catalyst such as acetic acid or sulfuric acid, which facilitates the formation of the desired product. The reaction mixture is heated to a temperature of around 100-150°C for several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control over reaction conditions and can handle larger volumes of reactants. The use of automated systems also ensures consistent product quality and reduces the risk of contamination.
化学反应分析
Types of Reactions
6-Anilino-1,3-dimethylpyrimidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the phenylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Aniline in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding pyrimidine-2,4-dione derivatives.
Reduction: Formation of reduced pyrimidine derivatives.
Substitution: Formation of substituted pyrimidine derivatives with different functional groups.
科学研究应用
6-Anilino-1,3-dimethylpyrimidine-2,4-dione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as an enzyme inhibitor, particularly in the inhibition of cyclin-dependent kinases (CDKs).
Medicine: Investigated for its anticancer properties due to its ability to inhibit cell proliferation.
Industry: Utilized in the development of new materials with specific electronic properties.
作用机制
The mechanism of action of 6-Anilino-1,3-dimethylpyrimidine-2,4-dione involves its interaction with specific molecular targets, such as CDKs. The compound binds to the active site of the enzyme, preventing its interaction with substrates and thereby inhibiting its activity. This inhibition can lead to the disruption of cell cycle progression and induce apoptosis in cancer cells.
相似化合物的比较
Similar Compounds
1,3-dimethyluracil: A precursor in the synthesis of 6-Anilino-1,3-dimethylpyrimidine-2,4-dione.
Phenylaminopyrimidine: A compound with similar structural features but different functional groups.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to inhibit CDKs makes it a valuable compound in medicinal chemistry, particularly in the development of anticancer agents.
属性
分子式 |
C12H13N3O2 |
|---|---|
分子量 |
231.25 g/mol |
IUPAC 名称 |
6-anilino-1,3-dimethylpyrimidine-2,4-dione |
InChI |
InChI=1S/C12H13N3O2/c1-14-10(8-11(16)15(2)12(14)17)13-9-6-4-3-5-7-9/h3-8,13H,1-2H3 |
InChI 键 |
OXRNFQWQFJHMDP-UHFFFAOYSA-N |
SMILES |
CN1C(=CC(=O)N(C1=O)C)NC2=CC=CC=C2 |
规范 SMILES |
CN1C(=CC(=O)N(C1=O)C)NC2=CC=CC=C2 |
溶解度 |
34.7 [ug/mL] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


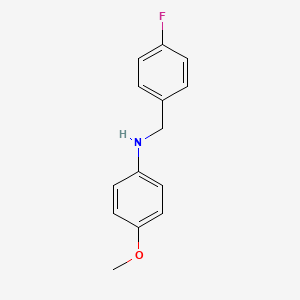
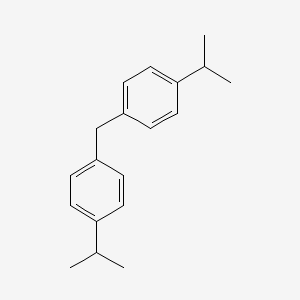
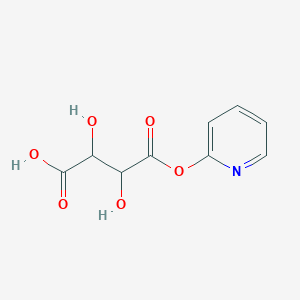
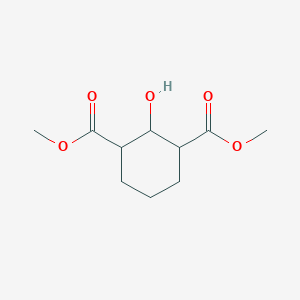
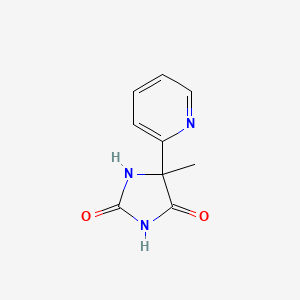
![N-[2-(2-Bromo-4,5-dimethoxyphenyl)ethyl]acetamide](/img/structure/B1632904.png)
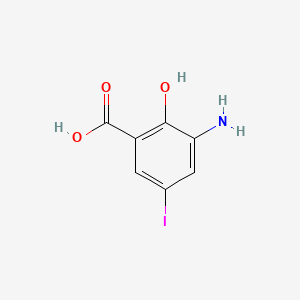
![10,14-dithiapentacyclo[11.7.0.03,11.04,9.015,20]icosa-1(13),2,4,6,8,11,15,17,19-nonaene](/img/structure/B1632907.png)
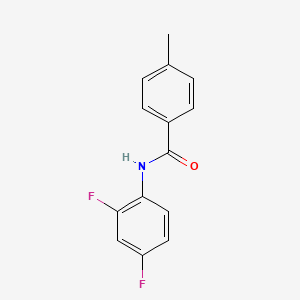
![4-[(5-Nitropyridin-2-yl)oxy]benzaldehyde](/img/structure/B1632920.png)
